molecular formula C11H11ClN2O B2739739 (3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 1283077-06-4

(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2739739
CAS No.: 1283077-06-4
M. Wt: 222.67
InChI Key: YJDOALCKVFVBTA-TWGQIWQCSA-N
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Description

(3Z)-6-Chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one is a substituted indolin-2-one derivative characterized by a chloro substituent at position 6 and a dimethylamino methylene group at position 3 in the Z-configuration. Its molecular formula is C₁₁H₁₁ClN₂O (MW: 222.68 g/mol), with a planar indole core that facilitates π-π stacking interactions in biological systems .

Properties

IUPAC Name

(3Z)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-14(2)6-9-8-4-3-7(12)5-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDOALCKVFVBTA-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-6-Chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential biological activities. This indole derivative has garnered attention in pharmacological research for its various effects on biological systems, including antimicrobial, cytotoxic, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C11H11ClN2OC_{11}H_{11}ClN_{2}O, with a molecular weight of 220.67 g/mol. It is characterized by its chloro and dimethylamino functional groups which are crucial for its biological activity.

PropertyValue
Molecular FormulaC11H11ClN2OC_{11}H_{11}ClN_{2}O
Molecular Weight220.67 g/mol
CAS Number1283077-06-4
MDL NumberMFCD13176395

Antimicrobial Activity

Research has indicated that derivatives of indole compounds exhibit significant antimicrobial properties. A study highlighted that this compound demonstrated notable inhibition against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .

Cytotoxicity

Cytotoxicity assays have shown that this compound exhibits varying levels of toxicity against different cell lines. In particular, it was found to have a significant cytotoxic effect on V-79 hamster fibroblast cells, with an IC50 value indicating effective concentration levels required to reduce cell viability by 50% . The methylol derivative of this compound displayed reduced toxicity while retaining some biological activity, suggesting potential for therapeutic applications with minimized side effects.

Trypanocidal Activity

In vitro studies have also assessed the trypanocidal activity of this compound. The compound exhibited activity comparable to known trypanocidal agents such as Nifurtimox, indicating its potential use in treating diseases caused by Trypanosoma parasites .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive screening of various indole derivatives revealed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria effectively at concentrations as low as 25 μM .
  • Cytotoxic Studies : In a study assessing the cytotoxic effects on cancer cell lines, the compound showed selective toxicity towards certain types of cancer cells while sparing normal cells at lower concentrations . This selectivity is crucial for developing cancer therapeutics that minimize damage to healthy tissues.

Scientific Research Applications

Anticancer Activity

Research has indicated that indole derivatives, including (3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one, exhibit significant anticancer properties. A study conducted by the National Cancer Institute tested several indole derivatives against human breast cancer cell lines. The results demonstrated that compounds similar to this compound showed promising cytotoxic effects, indicating potential for development as anticancer agents .

Compound NameActivityCell Line TestedReference
This compoundAnticancerHuman Breast Cancer

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects. Specifically, it has been noted for its interaction with serotonin receptors, which are crucial in the treatment of migraines and other neurological disorders. Selective agonists of serotonin receptors have shown to inhibit neurogenic inflammation, suggesting that this compound could be effective in migraine therapies .

Synthesis and Formulation

Drug Development

The compound's unique structure makes it a candidate for further pharmaceutical development. Its potential as a lead compound in drug formulation can be explored through various combinations with other therapeutic agents to enhance efficacy and reduce side effects.

Dosing Regimens

Recent patents have detailed specific dosing regimens involving this compound in combination therapies for cancer treatment. These formulations aim to maximize therapeutic outcomes while minimizing adverse effects .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s structural uniqueness lies in its 6-chloro and 3-(dimethylamino)methylene substituents. Below is a comparison with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
(3Z)-6-Chloro-3-[(dimethylamino)methylene]-indol-2-one Cl (6), (CH₃)₂N-CH= (3, Z) C₁₁H₁₁ClN₂O 222.68 Enhanced polarity due to dimethylamino group; potential kinase inhibition
(3Z)-3-(4-Chlorobenzylidene)-indol-2-one Cl (benzylidene), CH= (3, Z) C₁₅H₁₀ClNO 255.70 Lower solubility due to hydrophobic benzylidene; solid-state π-stacking
6-Chloro-3-(phenylmethylene)-indol-2-one Cl (6), C₆H₅-CH= (3) C₁₅H₁₀ClNO 255.70 Increased steric bulk; reduced bioavailability compared to dimethylamino analog
(3Z)-3-[(Dimethylamino)methylene]-indol-2-one (CH₃)₂N-CH= (3, Z) C₁₁H₁₂N₂O 188.23 Lacks chloro group; lower molecular weight and altered electronic profile

Key Observations :

  • The dimethylamino methylene group introduces basicity and hydrogen-bonding capacity, differentiating it from benzylidene or phenylmethylene analogs .

Solid-State and Crystallographic Behavior

  • Target Compound: Limited crystallographic data are available, but analogs like (3Z)-3-(4-chlorobenzylidene)-indol-2-one exhibit planar indole cores with intermolecular hydrogen bonds (N–H···O) stabilizing the Z-configuration .
  • Comparison with (3E)-Isomers : E-isomers (e.g., (3E)-3-(4-ethylbenzylidene)-indol-2-one) show distinct packing modes due to steric hindrance, reducing π-π interactions compared to Z-forms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one, and what are their key optimization parameters?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between substituted indole precursors and dimethylamino-containing reagents. For example, highlights the use of Knoevenagel condensation under reflux conditions with anhydrous solvents (e.g., ethanol or THF) to form the (Z)-configured exocyclic double bond. Key parameters include temperature control (70–90°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 indole:reagent) to minimize byproducts. Catalysts like piperidine or acetic acid are often employed to enhance yield (typically 60–75%) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, as ≥98% purity is achievable using C18 reverse-phase columns and methanol/water mobile phases .
  • Structural Confirmation :
  • X-ray Crystallography : Resolves the (Z)-stereochemistry of the dimethylamino-methylene group, as demonstrated in related indole derivatives (mean C–C bond length = 1.41 Å, R factor = 0.032) .
  • NMR Spectroscopy : Key signals include the indole NH proton (δ 10.2–10.8 ppm, singlet) and dimethylamino group (δ 2.8–3.1 ppm, singlet) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). A systematic Design of Experiments (DoE) approach is recommended:

Parameter Screening : Use fractional factorial designs to identify critical factors (e.g., temperature, solvent) .

Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., reflux time vs. catalyst concentration) to maximize yield .

Validation : Cross-validate optimized conditions using independent replicates.

Q. What computational strategies are effective for predicting the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dimethylamino group’s electron-donating effect lowers the LUMO energy (−1.8 eV), enhancing reactivity toward electrophiles .
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability under storage conditions .

Q. How does the (Z)-configuration of the dimethylamino-methylene group influence biological activity?

  • Methodological Answer : Comparative studies using (Z)- and (E)-isomers are critical:

Stereoselective Synthesis : Separate isomers via chiral HPLC or recrystallization .

Activity Assays : Test isomers against target receptors (e.g., kinase inhibition assays). For example, the (Z)-isomer may exhibit 10–20× higher affinity due to optimal spatial alignment with hydrophobic binding pockets .

Structural Dynamics : Use molecular docking (AutoDock Vina) to correlate configuration with binding energy (ΔG) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., NMR chemical shifts)?

  • Methodological Answer :

  • Standardization : Run NMR spectra under identical conditions (e.g., 400 MHz, DMSO-d6) and reference to TMS.
  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals (e.g., NH vs. aromatic protons) .
  • Collaborative Validation : Share raw data with independent labs to confirm reproducibility .

Methodological Tables

Parameter Optimized Value Technique Reference
Reaction Temperature80°CReflux Condenser
HPLC Mobile PhaseMethanol:Water (70:30)Reverse-Phase Chromatography
DFT HOMO-LUMO Gap3.2 eVGaussian 09 (B3LYP/6-31G*)

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